(3,4-Dimethoxy-benzoylamino)-acetic acid
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Overview
Description
(3,4-Dimethoxy-benzoylamino)-acetic acid is an organic compound characterized by the presence of a benzoylamino group attached to an acetic acid moiety, with two methoxy groups positioned at the 3 and 4 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and glycine.
Formation of Benzoyl Chloride: 3,4-Dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with glycine in the presence of a base such as triethylamine (Et₃N) to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylamino-acetic acid derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzoylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoylamino moiety play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzylamine
- 3,4-Dimethoxybenzyl alcohol
Comparison:
- 3,4-Dimethoxybenzoic acid: Lacks the benzoylamino and acetic acid moieties, making it less versatile in certain synthetic applications.
- 3,4-Dimethoxybenzylamine: Contains an amine group instead of the acetic acid moiety, leading to different reactivity and applications.
- 3,4-Dimethoxybenzyl alcohol: Features a hydroxyl group instead of the benzoylamino and acetic acid moieties, resulting in distinct chemical properties and uses.
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFLXWXUIESMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357623 |
Source
|
Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-89-9 |
Source
|
Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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